molecular formula C6H6BrNOS B6238003 5-bromo-6-methoxypyridine-3-thiol CAS No. 2353248-19-6

5-bromo-6-methoxypyridine-3-thiol

Cat. No.: B6238003
CAS No.: 2353248-19-6
M. Wt: 220.1
InChI Key:
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Description

5-bromo-6-methoxypyridine-3-thiol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a thiol group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxypyridine-3-thiol typically involves the bromination of 6-methoxypyridine followed by thiolation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The thiolation step can be achieved using thiourea or sodium hydrosulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methoxypyridine-3-thiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in water or acetic acid, potassium permanganate in acetone.

    Reduction: Lithium aluminum hydride (LAH) in ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of 5-amino-6-methoxypyridine-3-thiol or 5-alkoxy-6-methoxypyridine-3-thiol.

    Oxidation: Formation of 5-bromo-6-methoxypyridine-3-sulfonic acid.

    Reduction: Formation of 6-methoxypyridine-3-thiol.

Scientific Research Applications

5-bromo-6-methoxypyridine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxypyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. Additionally, the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-methoxypyridine: Similar structure but lacks the thiol group.

    5-bromo-2-methoxypyridine: Similar structure but with the methoxy group at the 2nd position.

    6-bromo-3-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.

Uniqueness

5-bromo-6-methoxypyridine-3-thiol is unique due to the presence of both a thiol group and a bromine atom on the pyridine ringThe thiol group, in particular, provides opportunities for covalent modification of biomolecules, making it valuable in biochemical and medicinal research .

Properties

CAS No.

2353248-19-6

Molecular Formula

C6H6BrNOS

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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